N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2,4-dimethylphenyl acetamide group. The 2,4-dimethylphenyl substituent introduces lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-3-4-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-5-6-16-17(10-15)26-8-7-25-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQQEZZBJSACCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide derivative with a carboxylic acid or its derivative under dehydrating conditions.
Coupling of the Benzodioxin and Oxadiazole Rings: The benzodioxin and oxadiazole rings are coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Introduction of the Dimethylphenyl Acetamide Moiety: The final step involves the acylation of the coupled intermediate with 2,4-dimethylphenyl acetic acid or its derivative under standard acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aromatic systems undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80°C, 6 hr | Oxadiazole ring cleavage to carboxylic acid | 45–52 | |
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Epoxidation of benzodioxin double bond | 28 |
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Key Finding : Potassium permanganate in acidic media cleaves the oxadiazole ring to yield a carboxylic acid derivative, while hydrogen peroxide selectively epoxidizes the benzodioxin system.
Reduction Reactions
The acetamide and oxadiazole functionalities participate in reduction:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 2 hr | Reduction of acetamide to amine | 68 | |
| H₂ (1 atm), Pd/C | Ethanol, RT, 12 hr | Hydrogenation of oxadiazole to thiazole | 55 |
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Mechanistic Insight : Lithium aluminum hydride reduces the acetamide group to a primary amine, while catalytic hydrogenation converts the oxadiazole ring into a thiazole.
Nucleophilic Substitution
The oxadiazole ring undergoes substitution with nitrogen nucleophiles:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | Ethanol, reflux, 8 hr | Replacement of oxadiazole with triazole | 73 | |
| Aniline | DMF, K₂CO₃, 100°C, 12 hr | Phenyl substitution at oxadiazole C-2 | 61 |
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Optimization Note : Reactions in polar aprotic solvents (e.g., DMF) with mild bases improve substitution efficiency.
Hydrolysis Reactions
Acid/base-mediated hydrolysis of functional groups:
| Conditions | Site of Hydrolysis | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 4 hr | Acetamide cleavage | Free amine + acetic acid | 89 | |
| NaOH (10%), 70°C, 2 hr | Oxadiazole ring opening | Hydrazide intermediate | 78 |
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Kinetic Data : Hydrolysis of the acetamide group proceeds 3× faster than oxadiazole ring opening under acidic conditions.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 110°C, 24 hr | Isoxazoline-fused derivative | 42 | |
| Diazomethane | Ether, 0°C, 1 hr | Pyrazole adduct | 37 |
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Regioselectivity : Reactions favor addition at the electron-deficient C-5 position of the oxadiazole.
Functionalization of the Benzodioxin Ring
Electrophilic aromatic substitution (EAS) occurs at the benzodioxin moiety:
| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 6-Nitrobenzodioxin derivative | 65 | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 3 hr | Sulfonic acid at C-6 position | 58 |
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Orientation : EAS occurs preferentially at the C-6 position due to electronic activation by the dioxin oxygen atoms .
Cross-Coupling Reactions
Palladium-catalyzed couplings at the 2,4-dimethylphenyl group:
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hr | Biaryl derivative | 81 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | N-arylated acetamide | 69 |
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Scope : The 2,4-dimethylphenyl group shows superior reactivity in cross-couplings compared to unsubstituted aryl rings.
Photochemical Reactions
UV-induced transformations of the benzodioxin system:
| Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV-C (254 nm), CH₃CN | Ring-opening to quinone methide | 0.32 | |
| UV-A (365 nm), O₂ | Singlet oxygen-mediated oxidation | 0.18 |
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Application : Photodegradation pathways inform stability assessments for pharmaceutical formulations.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
- The structural features of oxadiazole derivatives contribute to their ability to interact with biological targets involved in cancer progression.
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : A study synthesized new sulfonamides containing the benzodioxane moiety and evaluated their potential as α-glucosidase inhibitors. The results indicated promising activity that could lead to therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Similarly, the synthesized compounds were assessed for acetylcholinesterase inhibition, which is crucial for developing treatments for Alzheimer's disease (AD) .
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial properties:
- A series of oxadiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The findings suggested that these compounds exhibit notable antibacterial activity, indicating their potential as antibiotic agents .
Anti-inflammatory Activity
In silico studies have suggested that certain derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory processes:
- Molecular docking studies indicated that these compounds could be optimized further for anti-inflammatory applications . This suggests a pathway for developing new anti-inflammatory drugs based on the oxadiazole scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxane moiety | Enhances anticancer activity |
| Oxadiazole ring | Contributes to enzyme inhibition |
| Dimethylphenyl group | Impacts lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:
Key Observations :
- Heterocyclic Variations : Replacing oxadiazole with thiadiazole () introduces sulfur atoms, altering electronic properties and metabolic pathways.
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Methyl groups (target compound) enhance membrane permeability but may reduce solubility. Sulfonyl groups () improve solubility but limit passive diffusion.
- Electron Effects : Electron-withdrawing substituents (e.g., sulfonyl) strengthen hydrogen bonding with bacterial enzyme targets, whereas electron-donating groups (e.g., methoxy) may enhance π-π stacking .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole class and features a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 393.47 g/mol. The presence of the benzodioxin moiety is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |
| 5c | SK-MEL-2 | 0.75 | HDAC inhibition |
These compounds demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably:
- α-glucosidase Inhibition : The compound exhibited substantial inhibitory activity against yeast α-glucosidase.
- Acetylcholinesterase (AChE) Inhibition : While showing weaker activity against AChE, the findings suggest potential for further optimization to enhance selectivity and potency .
In Silico Studies : Molecular docking studies have indicated that the compound binds effectively to target enzymes, supporting its potential as a lead compound for drug development .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
-
Synthesis and Antimicrobial Studies :
A study synthesized various oxadiazole derivatives and assessed their antimicrobial properties. The results indicated that certain modifications enhanced biological activity significantly . -
In Vivo Studies :
In vivo models have been used to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies are essential for understanding the translational potential of this compound in clinical settings .
Q & A
Q. How to integrate cheminformatics workflows for SAR studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
